molecular formula C7H15N B12288703 Rel-(2R,3R)-2,3-dimethylpiperidine

Rel-(2R,3R)-2,3-dimethylpiperidine

Cat. No.: B12288703
M. Wt: 113.20 g/mol
InChI Key: DRLFSUDDXLQHJT-RNFRBKRXSA-N
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Description

Rel-(2R,3R)-2,3-dimethylpiperidine is a chiral piperidine derivative of interest in synthetic organic chemistry and pharmaceutical research. The compound features a piperidine ring structure with methyl substituents at the 2 and 3 positions, possessing specific (2R,3R) stereochemistry . Piperidine scaffolds are fundamental building blocks in medicinal chemistry, commonly found in active pharmaceutical ingredients (APIs) and other biologically active molecules . As a chiral building block, this stereodefined dimethylpiperidine is a valuable intermediate for researchers developing novel compounds, particularly in the synthesis of complex molecules where stereochemistry is critical for function. It is suited for use in asymmetric synthesis, method development, and the exploration of new chemical spaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2R,3R)-2,3-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

DRLFSUDDXLQHJT-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C

Canonical SMILES

CC1CCCNC1C

Origin of Product

United States

Preparation Methods

Synthetic Methods

Chiral Hydrogenation of Pyridine Derivatives

Hydrogenation of 2,3-dimethylpyridine derivatives using chiral catalysts is a direct route to Rel-(2R,3R)-2,3-dimethylpiperidine. This method leverages the reduction of aromatic rings to saturated piperidines with controlled stereochemistry.

Catalyst System Reaction Conditions Enantiomeric Excess (ee) Yield Source
Rhodium-based chiral ligands H₂ (1–5 atm), THF, 25–50°C Up to 95% ee 70–85%
Raney nickel with chiral modifiers H₂, ethanol, 0–5°C Moderate ee (50–70%) 60–75%

Mechanistic Insight :

  • Step 1 : Partial hydrogenation of 2,3-dimethylpyridine to a dihydro intermediate.
  • Step 2 : Full hydrogenation to piperidine, with chiral catalysts directing the (2R,3R)-configuration.
  • Challenges : Pyridine rings resist hydrogenation due to aromatic stability, necessitating high pressures or catalysts like Rhodium.

Asymmetric Synthesis via Chiral Starting Materials

This approach employs enantiopure intermediates to construct the piperidine ring with retained stereochemistry.

Ring Expansion from Proline Derivatives

A method adapted from quinolinone synthesis involves expanding a prolinol intermediate:

  • Condensation : S-(L)-pyroglutaminol reacts with benzaldehyde to form a bicyclic intermediate.
  • Alkylation : Iodomethane introduces methyl groups, yielding cis/trans isomers (6:1 ratio).
  • Separation : Chromatographic isolation of the trans isomer.
  • Reduction : LiAlH₄ reduces the bicyclic structure to prolinol.
  • Ring Expansion : Trifluoroacetic anhydride and triethylamine expand the ring to piperidine, retaining stereochemistry.
Step Reagents/Conditions Key Outcome Yield
Alkylation Iodomethane, DCM, 25°C Cis/trans isomers (6:1 ratio) 80%
Ring Expansion Trifluoroacetic anhydride, NEt₃ Retention of (2R,3R)-configuration 85%

Advantages : High stereochemical fidelity due to chiral starting material.

Resolution of Racemic Mixtures

When enantioselective synthesis is challenging, resolving racemic 2,3-dimethylpiperidine is a viable alternative.

Diastereomeric Salt Formation

Chiral resolving agents (e.g., tartaric acid) are used to separate enantiomers:

  • Salt Formation : Racemic 2,3-dimethylpiperidine reacts with (R)-tartaric acid in ethanol.
  • Crystallization : Differential solubility of diastereomeric salts allows isolation of the (2R,3R)-enantiomer.
Resolving Agent Solvent Temperature Enantiomeric Purity Yield
(R)-Tartaric acid Ethanol 0–5°C >99% ee 40–45%

Limitations : Low overall yield due to discard of undesired enantiomer.

Electrochemical Oxidation and Reductive Amination

This method, though less scalable, offers a pathway for installing functional groups prior to stereochemical control.

  • Oxidation : Electrochemical oxidation of a carbamate intermediate generates a ketone.
  • Reductive Amination : Reaction with a chiral amine (e.g., dimethylamine) forms the piperidine ring.
Step Conditions Outcome Yield
Electrochemical Oxidation 0.1 M NaClO₄, Pt electrode Ketone intermediate 75%
Reductive Amination NaBH₃CN, MeOH, 25°C Partial stereocontrol 60%

Drawbacks : Poor enantiocontrol limits applications.

Comparative Analysis of Methods

Method Enantioselectivity Scalability Cost Key Advantage
Chiral Hydrogenation High (95% ee) Moderate High Direct access to desired enantiomer
Asymmetric Synthesis High (>95% ee) Low High Retained stereochemistry from start
Racemic Resolution High (>99% ee) Low Moderate Simple process but low yield
Electrochemical Oxidation Low (50–70% ee) High Moderate Scalable but poor stereocontrol

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3R)-2,3-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Rel-(2R,3R)-2,3-dimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which Rel-(2R,3R)-2,3-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants: (2S,3R)-2,3-Dimethylpiperidine

The (2S,3R)-stereoisomer shares the same molecular formula (C₇H₁₅N ) and mass (113.204 g/mol ) as the (2R,3R)-isomer but differs in stereochemistry at the 2-position . Key distinctions include:

  • Synthesis Pathways : Diastereodivergent synthesis methods, such as those involving scandium or other metal-ligand complexes (e.g., in asymmetric Michael addition-alkylation reactions), highlight the role of catalyst choice in controlling stereochemical outcomes .

Positional Isomer: rel-(3R,5S)-3,5-Dimethylpiperidine

This isomer features methyl groups at the 3 and 5 positions (CAS 14446-75-4 ) . Key differences include:

  • Conformational Dynamics : The separation of methyl groups across the piperidine ring (positions 3 and 5) may favor chair conformations with equatorial methyl orientations, contrasting with the axial-equatorial strain in the 2,3-dimethyl analog.

General Comparison Table

Parameter Rel-(2R,3R)-2,3-Dimethylpiperidine (2S,3R)-2,3-Dimethylpiperidine rel-(3R,5S)-3,5-Dimethylpiperidine
CAS RN 23513-31-7, 5347-68-2 5347-68-2 14446-75-4
Methyl Positions 2,3 2,3 3,5
Stereocenters 2 (R,R) 2 (S,R) 2 (R,S)
Molecular Formula C₇H₁₅N C₇H₁₅N C₇H₁₅N
Molecular Mass (g/mol) 113.204 113.204 113.20

Research Findings and Implications

Stereochemical and Functional Implications

  • 3,5 substitution) in piperidines is known to modulate receptor binding and metabolic stability in drug candidates.
  • Catalytic Utility : The 2,3-dimethyl substitution may enhance steric bulk near the nitrogen lone pair, influencing its efficacy in asymmetric catalysis compared to less hindered analogs.

Biological Activity

Rel-(2R,3R)-2,3-dimethylpiperidine is a chiral compound belonging to the piperidine family, which has garnered interest in various fields including medicinal chemistry and pharmacology. This compound's biological activity is primarily attributed to its structural characteristics that allow it to interact with biological targets such as enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two methyl groups at the 2 and 3 positions. The stereochemistry of this compound plays a crucial role in its biological activity. The specific arrangement of substituents influences its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, studies have shown that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurological functions .
  • Receptor Modulation : this compound may interact with neurotransmitter receptors such as muscarinic acetylcholine receptors (mAChRs), influencing cellular signaling pathways related to cognition and memory .

Therapeutic Applications

  • Neurological Disorders : Due to its ability to modulate cholinergic activity, this compound has potential applications in treating Alzheimer's disease and other cognitive disorders. It has been shown to improve cognitive function in animal models by enhancing cholinergic neurotransmission .
  • Cancer Therapy : Research indicates that certain piperidine derivatives exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against cancer cells. This compound may also contribute to the development of novel anticancer agents by enhancing the efficacy of existing treatments .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AChE InhibitionDemonstrated significant inhibition of AChE with potential for enhancing cognitive function.
Anticancer ActivityInduced apoptosis in cancer cell lines; showed better cytotoxicity compared to standard treatments.
Receptor InteractionModulated mAChRs leading to improved synaptic plasticity in neuronal cultures.

Case Study: Cognitive Enhancement

In a study involving aged rats treated with this compound, researchers observed improvements in memory retention and learning tasks compared to control groups. The compound was administered at varying doses to assess its dose-dependent effects on cognitive function . The results indicated a significant enhancement in performance on tasks requiring spatial memory.

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